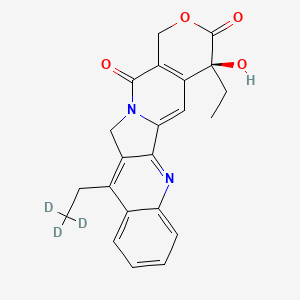

7-Ethyl-d3-camptothecin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Ethyl-d3-camptothecin is a derivative of camptothecin, a naturally occurring alkaloid known for its potent anticancer properties. Camptothecin was first isolated from the Chinese tree Camptotheca acuminata in 1966. The compound is primarily recognized for its ability to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication. This inhibition leads to DNA damage and subsequent cell death, making camptothecin and its derivatives valuable in cancer treatment .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-d3-camptothecin involves several steps, starting from camptothecin. One common method includes the introduction of an ethyl group at the 7th position of the camptothecin molecule. This can be achieved through a series of chemical reactions, including alkylation and deuteration. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound often employs biotechnological approaches. These methods include the use of plant tissue cultures, endophytic fungi, and genetic manipulation to enhance the yield of camptothecin, which is then chemically modified to produce this compound. These biotechnological methods are advantageous as they provide a sustainable and scalable means of production .

Analyse Des Réactions Chimiques

Types of Reactions: 7-Ethyl-d3-camptothecin undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, resulting in reduced derivatives.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and metal catalysts such as palladium.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include alkyl halides and aryl halides, often in the presence of a base.

Major Products Formed:

Applications De Recherche Scientifique

7-Ethyl-d3-camptothecin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the reactivity and synthesis of camptothecin derivatives.

Biology: Employed in studies investigating the mechanisms of DNA topoisomerase I inhibition and the resulting cellular effects.

Medicine: Utilized in the development of new anticancer drugs and therapies, particularly for cancers resistant to other treatments.

Industry: Applied in the production of pharmaceutical compounds and as a reference standard in analytical chemistry

Mécanisme D'action

The primary mechanism of action of 7-Ethyl-d3-camptothecin involves the inhibition of DNA topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication. By stabilizing the complex between DNA and topoisomerase I, this compound prevents the re-ligation of DNA strands, leading to the accumulation of DNA breaks and ultimately inducing apoptosis (programmed cell death) in cancer cells .

Comparaison Avec Des Composés Similaires

Camptothecin: The parent compound from which 7-Ethyl-d3-camptothecin is derived.

Topotecan: A semi-synthetic derivative of camptothecin used in the treatment of ovarian and small cell lung cancer.

Irinotecan: Another semi-synthetic derivative used primarily for colorectal cancer treatment.

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can lead to altered metabolic pathways and improved stability, making it a valuable tool in drug development and research .

Activité Biologique

7-Ethyl-d3-camptothecin is a derivative of camptothecin, a well-known alkaloid that exhibits significant anticancer properties. This compound specifically targets topoisomerase I (Top1), an essential enzyme involved in DNA replication and transcription. The biological activity of this compound has been the subject of extensive research due to its potential therapeutic applications in oncology.

The primary mechanism by which this compound exerts its anticancer effects is through the inhibition of Top1. This inhibition leads to the stabilization of the Top1-DNA cleavable complex, preventing the re-ligation of DNA strands after they have been cleaved. As a result, DNA replication is arrested, leading to cell death, particularly in rapidly dividing cancer cells .

Key Points:

- Topoisomerase I Inhibition : Stabilizes cleavable complexes, leading to DNA damage.

- Cell Cycle Sensitivity : Most effective during the S-phase of the cell cycle, where DNA replication occurs.

- Oxidative Stress : Induces oxidative stress and lipid peroxidation in tumor cells, contributing to its cytotoxic effects .

Biological Activity and Efficacy

Research has demonstrated that this compound possesses significant antitumor activity across various cancer models. Its efficacy has been evaluated in both in vitro and in vivo studies.

In Vitro Studies

In vitro assays have shown that this compound effectively inhibits the proliferation of several cancer cell lines, including lung adenocarcinoma (A549) and colon cancer cells. The compound was found to induce apoptosis and cell cycle arrest, particularly affecting cells in the S-phase .

In Vivo Studies

Animal models treated with this compound have exhibited reduced tumor growth and increased survival rates compared to control groups. Notably, studies have indicated that this compound is effective against colorectal and head-and-neck cancers .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other camptothecin derivatives:

| Compound | Mechanism of Action | Efficacy (IC50) | Notable Effects |

|---|---|---|---|

| This compound | Top1 inhibition | ~0.1 µM | Induces apoptosis; S-phase specific |

| Camptothecin | Top1 inhibition | ~0.5 µM | High toxicity; severe side effects |

| SN-38 (active metabolite) | Top1 inhibition | ~0.05 µM | More potent; used in clinical settings |

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Colorectal Cancer Model : In a study involving mice with colorectal tumors, administration of this compound resulted in a significant reduction in tumor size and weight compared to untreated controls .

- Head-and-Neck Cancer : Another study demonstrated that this compound could enhance the effectiveness of concurrent chemoradiotherapy in head-and-neck cancer models, suggesting a potential role as an adjuvant therapy .

Safety Profile and Toxicity

While this compound shows promising anticancer activity, it is essential to consider its safety profile. Compared to traditional camptothecin, this derivative exhibits improved solubility and reduced toxicity, making it a more favorable candidate for clinical use . However, further studies are needed to fully understand its pharmacokinetics and long-term effects.

Propriétés

IUPAC Name |

(19S)-19-ethyl-19-hydroxy-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4/c1-3-12-13-7-5-6-8-17(13)23-19-14(12)10-24-18(19)9-16-15(20(24)25)11-28-21(26)22(16,27)4-2/h5-9,27H,3-4,10-11H2,1-2H3/t22-/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQKIWCVEPUPIL-MVTYLIICSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=CC=CC=C51 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=CC=CC=C51 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.